奥沙西泮

描述

Oxozolpidem is a novel non-benzodiazepine hypnotic drug that has been developed to provide a safer and more effective alternative to conventional benzodiazepines. It is a derivative of zolpidem, a widely used sedative-hypnotic drug, and has been found to have a number of advantages over benzodiazepines.

科学研究应用

1. 舌下给药疗效

Staner 等人(2009 年)的一项研究表明,舌下奥沙西泮(OX22)比口服奥沙西泮更有效地启动睡眠的早期发作,尤其是在午睡后失眠模型中。

2. 应激降解研究

Malesević 等人(2014 年)的研究重点是在各种条件下对酒石酸奥沙西泮进行应激降解研究,从而识别出包括奥沙西泮在内的关键降解物。

3. 对催产素能神经元的影响

Kiss 等人(2006 年)进行的一项研究检查了奥沙西泮对大鼠下丘脑室旁核和副核中催产素能神经元的影响。

4. 与其他镇静剂和催眠药的比较

Mattila 等人(1998 年)的研究比较了奥沙西泮与其他镇静剂和催眠药对人类表现和记忆的心理运动和认知影响。

5. 阻塞性睡眠呼吸暂停的联合治疗

Messineo 等人(2021 年)的一项研究探讨了将奥沙西泮添加到 atomoxetine-oxybutynin 联合治疗中的作用,提高了阻塞性睡眠呼吸暂停的睡眠效率。

6. 体内的作用机制

Crestani 等人(2000 年)的研究调查了奥沙西泮在体内的作用机制,重点关注其与 GABAA 受体亚型的相互作用。

7. 精神疾病中的抗氧化作用

Bortoli 等人(2019 年)的研究强调了奥沙西泮在精神疾病中的抗氧化潜力,包括其神经保护能力。

8. 药效学和药代动力学特性

Langtry 和 Benfield(1990 年)的综述涵盖了奥沙西泮的药效学和药代动力学特性,包括其对 GABA 受体的选择性作用。

9. 受体拮抗剂的光学探测

Li 等人(2018 年)的一项研究使用小鼠的光学方法研究了包括奥沙西泮在内的下丘脑素受体拮抗剂在睡眠调节和记忆功能中的作用。

10. 在失眠管理中的应用

Harrison 和 Keating(2005 年)的一篇综述讨论了奥沙西泮在失眠短期治疗中的疗效,强调了其引起临床残留效应的可能性低。

11. 相对于苯二氮卓类的行为药理学

Rush(1998 年)的研究回顾了奥沙西泮的行为药理学,将其作用与苯二氮卓类进行了比较。

12. 电化学研究和平板剂形式的测定

Radi 等人(2004 年)的一项研究重点关注奥沙西泮的氧化行为及其在片剂剂型中的测定,使用差分脉冲伏安法。

13. 从半昏迷状态中异常觉醒

Clauss 等人(2000 年)的病例报告描述了奥沙西泮给药后半昏迷患者异常觉醒的情况。

14. 对呼吸和氧饱和度的影响

Rhodes 等人(1990 年)的一项研究比较了奥沙西泮和安慰剂对老年人呼吸和氧饱和度的影响。

15. 转化为抗结核剂

Moraski 等人(2014 年)的研究讨论了奥沙西泮转化为有效的抗结核剂。

16. 神经系统疾病中的系统综述

Bomalaski 等人(2017 年)的系统综述综合了使用奥沙西泮治疗各种神经系统疾病的研究。

17. 焦虑和社交恐惧中的催产素

Neumann 和 Slattery(2016 年)采用转化方法探索了催产素的抗焦虑作用,这与奥沙西泮对催产素能神经元的影响有关。

18. 安全性和耐受性更新

Darcourt 等人(1999 年)的研究提供了奥沙西泮安全性和耐受性的更新,强调了其独特的药理学特征。

19. 狒狒脑灌注测量

Clauss 等人(2001 年)的研究使用 SPECT 检查了奥沙西泮对狒狒脑灌注的影响。

20. 缺氧性脑损伤相关状态的逆转

Shames 和 Ring(2008 年)的病例报告记录了奥沙西泮给药后缺氧性脑损伤相关最少意识状态的逆转。

作用机制

Target of Action

Oxozolpidem, also known as 2-Keto Zolpidem, is a derivative of Zolpidem . Zolpidem’s primary target is the central benzodiazepine receptor of the ω1 subtype . This receptor plays a crucial role in the functioning of the central nervous system, particularly in mediating inhibitory neurotransmission .

Mode of Action

Oxozolpidem, like Zolpidem, enhances the activity of the inhibitory neurotransmitter, γ-aminobutyric acid (GABA) , via selective agonism at the benzodiazepine-1 (BZ 1) receptor . The result is increased chloride conductance, neuronal hyperpolarization, inhibition of the action potential, and a decrease in neuronal excitability . This leads to sedative and hypnotic effects .

Biochemical Pathways

The interaction of Oxozolpidem with the BZ 1 receptor enhances the inhibitory effects of GABA, a neurotransmitter that plays a key role in the regulation of neuronal excitability . This interaction increases the permeability of the neuron to chloride ions, leading to hyperpolarization of the neuron, which inhibits the action potential and decreases neuronal excitability .

Pharmacokinetics

The pharmacokinetics of Oxozolpidem is expected to be similar to that of Zolpidem. After single 20mg oral doses of Zolpidem, typical values of pharmacokinetic variables in humans are: a peak plasma concentration of 192 to 324 µg/L occurring 0.75 to 2.6 hours postdose; a terminal elimination half-life of 1.5 to 3.2 hours; and total clearance of 0.24 to 0.27 ml/min/kg . Zolpidem is approximately 92% bound to plasma proteins, and its absolute bioavailability is about 70% .

Result of Action

The result of Oxozolpidem’s action is a decrease in neuronal excitability, leading to sedative and hypnotic effects . This makes it effective in inducing and maintaining sleep in adults . It has been shown to decrease the time to fall asleep, increase the duration of sleep, and decrease the number of awakenings during sleep in patients with temporary (transient) insomnia .

Action Environment

The action of Oxozolpidem can be influenced by various environmental factors. Dosage reduction is prudent in patients with renal disease, and caution should be exercised when prescribing Zolpidem to elderly patients with hepatic impairment . These factors are likely to similarly influence the action, efficacy, and stability of Oxozolpidem.

生化分析

Biochemical Properties

Oxozolpidem interacts with various enzymes, proteins, and other biomolecules. The major metabolic routes of Zolpidem include oxidation and hydroxylation . The pharmacological activity of Zolpidem, and by extension Oxozolpidem, results from selective binding to the central benzodiazepine receptors of the ω1 subtype .

Cellular Effects

Oxozolpidem, like Zolpidem, has significant effects on various types of cells and cellular processes. For instance, Zolpidem has been shown to strongly suppress CA1 hippocampal neuronal activity in freely behaving mice . It is reasonable to infer that Oxozolpidem may have similar effects on neuronal activity.

Molecular Mechanism

The mechanism of action of Oxozolpidem is likely similar to that of Zolpidem. Zolpidem exerts its effects at the molecular level through selective binding to the central benzodiazepine receptors of the ω1 subtype . This binding interaction leads to its sedative effects .

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of Oxozolpidem are limited, it is known that Zolpidem has a terminal elimination half-life of 1.5 to 3.2 hours . This suggests that Oxozolpidem may also have a relatively short half-life, with its effects diminishing over time.

Dosage Effects in Animal Models

Studies on Zolpidem have shown greater memory improvement after a night of sleep with Zolpidem, compared to placebo .

Metabolic Pathways

Oxozolpidem is involved in the metabolic pathways of Zolpidem, which include oxidation and hydroxylation

Transport and Distribution

Zolpidem is approximately 92% bound to plasma proteins , suggesting that Oxozolpidem may also bind to plasma proteins for transport.

Subcellular Localization

Given its similarity to Zolpidem, it is likely that Oxozolpidem also interacts with central benzodiazepine receptors, which are located in the cell membrane .

属性

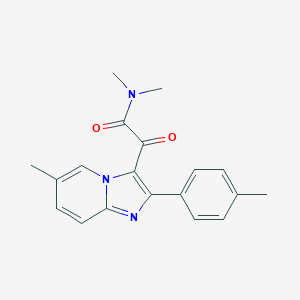

IUPAC Name |

N,N-dimethyl-2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]-2-oxoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2/c1-12-5-8-14(9-6-12)16-17(18(23)19(24)21(3)4)22-11-13(2)7-10-15(22)20-16/h5-11H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJEFEBYRIBQJRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)C(=O)C(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20193069 | |

| Record name | Oxozolpidem | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20193069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400038-68-8 | |

| Record name | Oxozolpidem | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0400038688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxozolpidem | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20193069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OXOZOLPIDEM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FJ19696I5G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

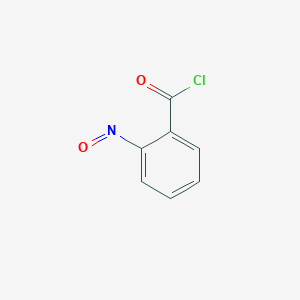

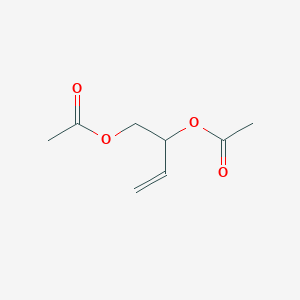

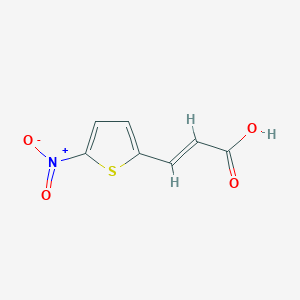

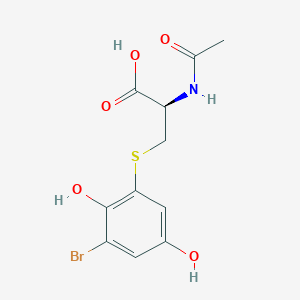

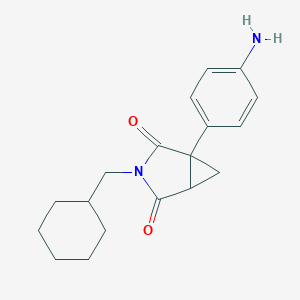

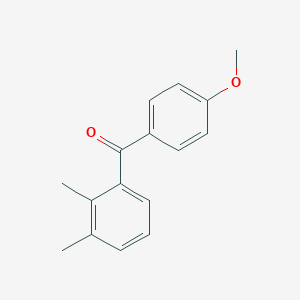

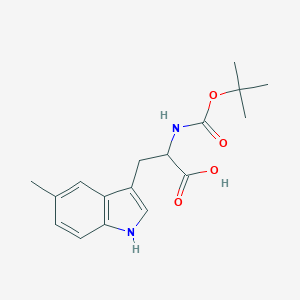

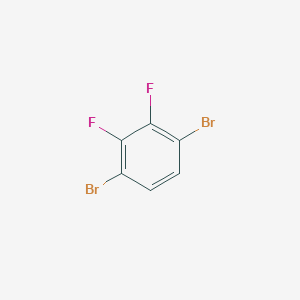

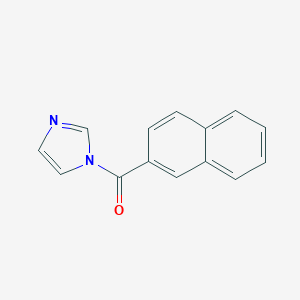

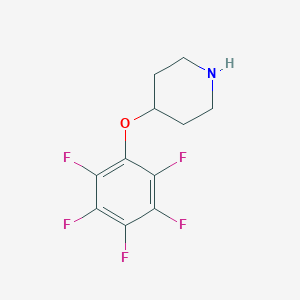

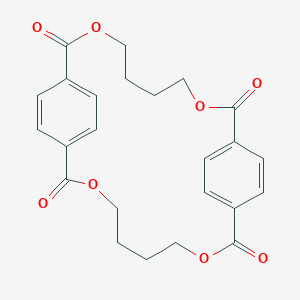

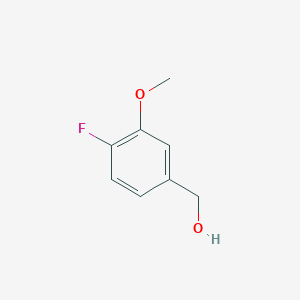

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the degradation pathways of Zolpidem Tartrate and under what conditions is Oxozolpidem formed?

A1: Zolpidem Tartrate undergoes significant degradation under photolytic and acid/base hydrolytic conditions []. While the exact formation pathway of Oxozolpidem isn't detailed in the provided abstracts, the study identifies it as one of the four key degradation products observed []. This suggests that Oxozolpidem likely forms through oxidation of the Zolpidem Tartrate molecule. Further research is needed to elucidate the precise mechanism of its formation.

Q2: How are Zolpidem Tartrate and its degradation products, including Oxozolpidem, analyzed in a laboratory setting?

A2: Researchers employed a combination of Liquid Chromatography with Diode Array Detection (LC-DAD) and Liquid Chromatography-Mass Spectrometry (LC-MS) to separate and identify Zolpidem Tartrate and its degradation products []. An isocratic elution method on a Luna C18 column with a methanol-10 mM ammonium acetate mobile phase was utilized for separation []. The degradation products were further characterized by analyzing their mass fragmentation patterns using single quadrupole mass spectrometry [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B138176.png)